molecular formula C8H6ClN3O2S B2994449 Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 871231-32-2

Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2994449
CAS No.: 871231-32-2
M. Wt: 243.67
InChI Key: ZGZWSNOLWQLXDZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound with a molecular formula of C₈H₆ClN₃O₂S and a molecular weight of 243.67 g/mol . This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:

Mechanism of Action

Target of Action

Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate has been found to interact with the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and regulation of energy metabolism.

Mode of Action

It’s known that the compound docks against the acetyl-coa carboxylase enzyme . This interaction could potentially alter the enzyme’s activity, leading to changes in the metabolic processes it regulates.

Biochemical Pathways

The compound’s interaction with acetyl-CoA carboxylase could affect the fatty acid biosynthesis pathway . This pathway is responsible for the production of long-chain fatty acids, which are essential components of cell membranes and signaling molecules.

Result of Action

Given its interaction with acetyl-coa carboxylase, it could potentially influencefatty acid metabolism . This could have downstream effects on cellular energy balance and lipid signaling pathways.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound should be stored under inert gas at 2-8°C to maintain its stability. Additionally, the compound’s efficacy could be affected by factors such as pH, temperature, and the presence of other molecules in the cellular environment.

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, and in case of inadequate ventilation, wearing respiratory protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate typically involves the reaction of 2-amino-4-chlorothiophene-3-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent such as dimethylformamide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-5-carboxylate
  • Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-7-carboxylate
  • Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-8-carboxylate

Uniqueness

Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2S/c1-14-7(13)4-2-3-5(9)11-8(10)12-6(3)15-4/h2H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZWSNOLWQLXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)N=C(N=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of (2-amino-6-chloro-5-formyl-pyrimidin-4-ylsulfanyl)-acetic acid methyl ester (Preparation #22e, 0.20 g, 0.76 mmol) in dioxane (7.6 mL) was added K2CO3 (0.21 g, 1.5 mmol). The resulting mixture was heated at about 100° C. overnight, cooled to room temperature and water (1 mL) added to dissolve base. The remaining solid was filtered and washed with MeOH to give 2-amino-4-chloro-thieno[2,3-d]pyrimidine-6-carboxylic acid methyl ester (0.16 g, 84%) as a pale yellow solid; RP-HPLC (Table 1, Method a) Rt 2.38 min; 1H NMR (d6-DMSO, 400 MHz) δ7.82 (s, 1H), 7.72 (br s, 2H), 3.86 (s, 3H).
Name
(2-amino-6-chloro-5-formyl-pyrimidin-4-ylsulfanyl)-acetic acid methyl ester
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.21 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three

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